![molecular formula C8H6N2O3S B2566943 (Benzo[1,2,5]thiadiazol-4-yloxy)-acetic acid CAS No. 29289-27-8](/img/structure/B2566943.png)
(Benzo[1,2,5]thiadiazol-4-yloxy)-acetic acid
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Overview
Description
(Benzo[1,2,5]thiadiazol-4-yloxy)-acetic acid is an organic compound . It has the empirical formula C8H6N2O3S and a molecular weight of 210.21 . The compound is solid in form .
Molecular Structure Analysis
The InChI string for (Benzo[1,2,5]thiadiazol-4-yloxy)-acetic acid is1S/C8H6N2O3S/c11-7(12)4-13-6-3-1-2-5-8(6)10-14-9-5/h1-3H,4H2,(H,11,12)
. This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
(Benzo[1,2,5]thiadiazol-4-yloxy)-acetic acid has a melting point of 156-157 degrees Celsius . It is classified as non-combustible solids .Scientific Research Applications
Potential Hypoxia Inhibitors
Benzo[c][1,2,5]thiadiazoles are recognized to possess potent pharmacological activities including anticancer potential . They have been used in the development of boron-based heterocycles as potential therapeutic agents . Specifically, they have been synthesized as anticancer agents targeting tumor hypoxia .
Anticancer Agents
Continuing from the point above, these compounds have been used in the development of anticancer agents . The development of boron-based heterocycles has been a focus of research endeavors .
Antimicrobial Agents
Thiazoles, a group of azole heterocycles, have shown antimicrobial activity . This suggests that “(Benzo[1,2,5]thiadiazol-4-yloxy)-acetic acid”, which contains a thiadiazole ring, might also have potential as an antimicrobial agent.
Antifungal Agents
Thiazoles have also demonstrated antifungal activity . This could potentially be another application for “(Benzo[1,2,5]thiadiazol-4-yloxy)-acetic acid”.
Anti-Alzheimer Agents
Thiazoles have shown potential in the treatment of Alzheimer’s disease . This suggests that “(Benzo[1,2,5]thiadiazol-4-yloxy)-acetic acid” might also have potential in this area.
Antihypertensive Agents
Thiazoles have been used in the development of antihypertensive agents . This could be another potential application for “(Benzo[1,2,5]thiadiazol-4-yloxy)-acetic acid”.
Safety and Hazards
The compound is classified under the GHS07 hazard class. It has the signal word ‘Warning’ and hazard statements H302 - Harmful if swallowed and H319 - Causes serious eye irritation . The precautionary statements include P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .
Mechanism of Action
Target of Action
The primary target of (Benzo[1,2,5]thiadiazol-4-yloxy)-acetic acid is primary aromatic amines (PAAs), which are a class of persistent and highly toxic organic pollutants .
Mode of Action
(Benzo[1,2,5]thiadiazol-4-yloxy)-acetic acid interacts with its targets through a process known as static quenching . This is confirmed by the formation of a ground-state fluorescence-quenched complex due to the hydrogen bonding interactions between the compound and PAAs .
Biochemical Pathways
The compound affects the biochemical pathways related to the fluorescence of PAAs. The compound shows high sensitivity and selectivity for PAA detection by fluorescence quenching .
Pharmacokinetics
The compound exhibits high stability, which may contribute to its bioavailability .
Result of Action
The molecular and cellular effects of (Benzo[1,2,5]thiadiazol-4-yloxy)-acetic acid’s action include a significant reduction in the mitochondrial membrane potential (MMP), abnormal mitochondrial morphology, destruction of phagocytic vesicles and lysosomes, and further induction of cell apoptosis .
Action Environment
The compound exhibits high stability and good biocompatibility , suggesting that it may be resistant to various environmental factors.
properties
IUPAC Name |
2-(2,1,3-benzothiadiazol-4-yloxy)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3S/c11-7(12)4-13-6-3-1-2-5-8(6)10-14-9-5/h1-3H,4H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIGWXPPBJHAPGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Benzo[1,2,5]thiadiazol-4-yloxy)-acetic acid |
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